molecular formula C22H27N3O2S2 B12037745 N-(4-butylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 573950-40-0

N-(4-butylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12037745
CAS No.: 573950-40-0
M. Wt: 429.6 g/mol
InChI Key: HALHMNYPIXWLCO-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as ethyl acetoacetate and thiourea, under acidic or basic conditions to form the thienopyrimidine ring.

    Substitution Reactions:

    Acylation: The acetamide moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.

    Coupling with 4-Butylphenyl Group: The final step involves coupling the thienopyrimidine derivative with 4-butylphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-butylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

The compound’s thienopyrimidine core is known for its biological activity, which can be exploited in the development of new drugs. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for biological research.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed to improve the efficiency of industrial processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-butylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propionamide

Uniqueness

Compared to similar compounds, N-(4-butylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide stands out due to its specific substitution pattern and the presence of the acetamide group. These structural features can influence its reactivity and biological activity, making it a unique candidate for various applications.

Properties

CAS No.

573950-40-0

Molecular Formula

C22H27N3O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H27N3O2S2/c1-5-7-8-16-9-11-17(12-10-16)23-18(26)13-28-22-24-20-19(14(3)15(4)29-20)21(27)25(22)6-2/h9-12H,5-8,13H2,1-4H3,(H,23,26)

InChI Key

HALHMNYPIXWLCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC

Origin of Product

United States

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